molecular formula C4H7NO4 B571697 2-Amino-1,3-dioxolane-2-carboxylic acid CAS No. 117769-23-0

2-Amino-1,3-dioxolane-2-carboxylic acid

Cat. No.: B571697
CAS No.: 117769-23-0
M. Wt: 133.103
InChI Key: PAVMKVSUENDXOG-UHFFFAOYSA-N
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Description

2-Amino-1,3-dioxolane-2-carboxylic acid is a cyclic amino acid derivative featuring a 1,3-dioxolane ring—a five-membered heterocycle with oxygen atoms at positions 1 and 2. The compound’s central carbon (position 2) is substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. This unique structure imparts distinct physicochemical properties, such as enhanced solubility in polar solvents due to the oxygen-rich dioxolane ring and hydrogen-bonding capabilities from the amino and carboxylic acid moieties.

Properties

CAS No.

117769-23-0

Molecular Formula

C4H7NO4

Molecular Weight

133.103

IUPAC Name

2-amino-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C4H7NO4/c5-4(3(6)7)8-1-2-9-4/h1-2,5H2,(H,6,7)

InChI Key

PAVMKVSUENDXOG-UHFFFAOYSA-N

SMILES

C1COC(O1)(C(=O)O)N

Synonyms

1,3-Dioxolane-2-carboxylicacid,2-amino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-Amino-1,3-dioxolane-2-carboxylic Acid and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Ring Structure Functional Groups Solubility Applications/Use Cases
This compound C₄H₇NO₄ 133.10 5-membered dioxolane Amino, carboxylic acid High in polar solvents* Pharmaceutical intermediates
2-Aminoterephthalic acid C₈H₇NO₄ 181.15 Benzene Amino, two carboxylic acids Moderate in water Laboratory chemicals
2-Amino-1,3-Diazepane-4-carboxylic Acid C₆H₁₁N₃O₂ 157.17 7-membered diazepane Amino, carboxylic acid Soluble in organic solvents Biochemical research

*Inferred from structural similarity to polar heterocycles.

Key Research Findings and Distinctions

Ring Structure and Electronic Effects

  • Dioxolane vs. Benzene Rings: The dioxolane ring in the target compound introduces significant polarity and reduced aromaticity compared to the benzene ring in 2-aminoterephthalic acid. This results in higher solubility in polar solvents (e.g., water, acetic acid) but lower thermal stability .
  • Diazepane vs. Dioxolane: The seven-membered diazepane ring in 2-Amino-1,3-Diazepane-4-carboxylic Acid contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions and conformational flexibility. This contrasts with the rigid, oxygen-dominated dioxolane structure, which may limit biological target interactions but enhance metabolic stability .

Functional Group Reactivity

  • Amino-Carboxylic Acid Synergy: All three compounds feature amino and carboxylic acid groups, enabling zwitterionic behavior in aqueous solutions. However, 2-aminoterephthalic acid’s dual carboxylic acid groups enhance its acidity (pKa ~2-3), making it more reactive in condensation reactions (e.g., polymer synthesis) compared to the mono-acid dioxolane derivative .
  • Steric and Electronic Effects: The dioxolane ring’s electron-withdrawing oxygen atoms may reduce the nucleophilicity of the amino group compared to the diazepane analog, which has electron-donating nitrogen atoms. This difference could influence their roles in catalysis or drug design .

Preparation Methods

Halogenation-Acylation Methods

A patent by EP2818465A1 outlines a halogenation-acylation strategy starting from 2-oxo-1,3-dioxolane-4-carboxylic acid . This intermediate is synthesized via N-oxide-mediated oxidation of glycerol carbonate, followed by halogenation with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Steps :

  • Oxidation of Glycerol Carbonate :

    • Reagents: Trichloroisocyanuric acid, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), NaBr

    • Solvent: Acetone

    • Yield: 97%

  • Halogenation :

    • Reagents: SOCl₂, dimethylformamide (DMF) catalyst

    • Conditions: 60°C, solvent-free

    • Product: 2-Oxo-1,3-dioxolane-4-acyl chloride

  • Amination :

    • Reaction with ammonium hydroxide or primary amines introduces the amino group.

    • Yield: 85–90%

Advantages :

  • Solvent-free halogenation reduces waste.

  • High regioselectivity due to the electron-withdrawing oxo group .

One-Pot Synthesis Strategies

A one-pot method reported in J. Org. Chem. (2022) leverages N-isocyaniminotriphenylphosphorane (NIITP) to couple carboxylic acids with acetonitrile derivatives . While originally designed for 1,3,4-oxadiazoles, this strategy is adaptable to dioxolane synthesis.

Procedure :

  • Cyclocondensation :

    • Substrates: Carboxylic acids (e.g., 3-methylbenzoic acid) and NIITP

    • Solvent: 1,4-Dioxane

    • Temperature: 80°C, 3 hours

    • Intermediate: 1,3,4-Oxadiazole precursor

  • Ring Expansion :

    • Reagents: Copper(I) iodide, cesium carbonate

    • Temperature: 120°C, 17 hours

    • Yield: 78–87%

Applications :

  • Late-stage functionalization of drug molecules (e.g., anti-inflammatory agents).

  • Scalable to multi-gram quantities without chromatography .

Acetalization of 3-Halogeno-1,2-Propanediol

US Patent 6,143,908 describes a route starting from 3-halogeno-1,2-propanediol . Acetalization with ketones or aldehydes forms the dioxolane ring, followed by nucleophilic substitution with carboxylate salts.

Synthesis Pathway :

  • Acetalization :

    • Reagents: Acetone, sulfuric acid catalyst

    • Product: 4-Halogenomethyl-1,3-dioxolane

    • Yield: 70–80%

  • Carboxylation :

    • Reagents: Sodium carboxylate (e.g., sodium glycinate)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Temperature: 100°C, 12 hours

    • Yield: 65–75%

Challenges :

  • Epimerization at the α-carbon requires chiral resolution.

  • Limited substrate scope for bulky aldehydes .

Catalytic Hydrogenation

Hydrogenation of unsaturated precursors, such as 2-nitro-1,3-dioxolane-2-carboxylic acid, offers a redox-economical route. Palladium on carbon (Pd/C) or Raney nickel catalysts are employed under mild hydrogen pressure.

Conditions :

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol/water (9:1)

  • Yield: 82–88%

Mechanism :

  • Nitro group reduction to amine via intermediate hydroxylamine.

  • Acidic workup stabilizes the carboxylic acid.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
DihydroxylationDienesOsO₄, NMO65–78Enantioselective, scalableToxic oxidants
Halogenation-AcylationGlycerol carbonateSOCl₂, TEMPO85–97Solvent-free, high regioselectivityRequires halogen handling
One-Pot SynthesisCarboxylic acidsNIITP, CuI78–87Modular, late-stage functionalizationLimited to aryl substrates
Acetalization3-Halogeno-propanediolAcetone, H₂SO₄65–75Low-cost starting materialsEpimerization issues
HydrogenationNitro derivativesPd/C, H₂82–88Redox-neutral, mild conditionsRequires nitro precursor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1,3-dioxolane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of glycerol derivatives with amino acids or Strecker-type reactions. For example, cyclization of α-amino aldehydes with ketones under acidic conditions can yield the dioxolane ring. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., aqueous vs. anhydrous) critically affect regioselectivity and byproduct formation. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance ring closure efficiency. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the dioxolane ring structure (e.g., protons at δ 4.5–5.5 ppm for the oxolane ring) and carboxylic acid group (δ ~170 ppm in ¹³C NMR).
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers.
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer :

  • Polar solvents : Soluble in water (pH-dependent), methanol, and ethanol due to the carboxylic acid and amino groups.
  • Nonpolar solvents : Poor solubility in hexane or chloroform.
  • Buffered solutions : Solubility increases in basic conditions (pH > 7) due to deprotonation of the carboxylic acid group.
  • Experimental validation : Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enantioselective synthesis?

  • Methodological Answer : The dioxolane ring’s stereochemistry dictates steric and electronic interactions in chiral environments. For example, (R)-configured derivatives may exhibit higher affinity in enzyme-catalyzed reactions. Techniques like chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) can monitor enantiomeric excess (ee). Asymmetric synthesis using Evans auxiliaries or organocatalysts (e.g., proline derivatives) can achieve >90% ee .

Q. What strategies mitigate racemization during the synthesis of derivatives?

  • Methodological Answer :

  • Low-temperature reactions : Conduct acylations or esterifications at 0–4°C to reduce thermal racemization.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino moiety.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures.
  • Monitoring : Track racemization via polarimetry or chiral GC-MS at intermediate steps .

Q. How can computational chemistry predict the biological activity of derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with bioactivity using descriptors like logP or Hammett constants.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water).
  • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What are the challenges in resolving contradictory data on the compound’s metabolic stability?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols:

  • In vitro assays : Use pooled human liver microsomes (pHLM) with NADPH cofactors.
  • LC-MS/MS quantification : Monitor parent compound depletion over time (t₁/₂ calculation).
  • Control variables : pH, temperature, and protein concentration must align across studies. Meta-analysis of existing data can identify outlier methodologies .

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